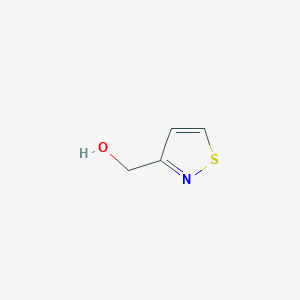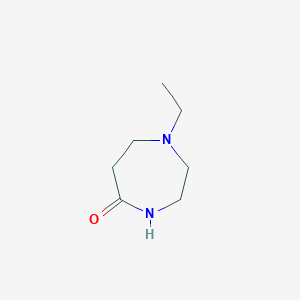
4-Chlor-N-Methylpyridin-2-amin
Übersicht
Beschreibung
4-chloro-N-methylpyridin-2-amine is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-chloro-N-methylpyridin-2-amine, can be achieved through microwave-assisted reactions. This involves reacting 2-amino-4-chloro-pyrimidine with different substituted amines at 120–140 °C for 15–30 minutes in the presence of anhydrous propanol triethylamine .Molecular Structure Analysis
The InChI code for 4-chloro-N-methylpyridin-2-amine is 1S/C5H6ClN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
4-chloro-N-methylpyridin-2-amine is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Grundlegende Eigenschaften
“4-Chlor-N-Methylpyridin-2-amin” ist eine chemische Verbindung mit der CAS-Nummer: 22404-46-2 und einem Molekulargewicht von 143,58 . Sie wird üblicherweise an einem dunklen Ort unter einer inerten Atmosphäre bei Temperaturen zwischen 2-8°C gelagert . Die Verbindung ist bei Raumtemperatur fest .
Sicherheitsinformationen
Die Verbindung wird in der GHS07-Gefahrstoffkategorie eingestuft. Sie weist mehrere Gefahrenhinweise auf, darunter H302, H315, H319, H332 und H335 . Vorsichtsmaßnahmen umfassen P280, P305+P351+P338 und P310 .
Potenzielle Anwendungen
Obwohl spezifische Anwendungen von “this compound” nicht umfassend dokumentiert sind, haben ähnliche Verbindungen in verschiedenen Bereichen eine wichtige Rolle gespielt:
Antimikrobielle Anwendungen: Einige Verbindungen haben antimikrobielle Eigenschaften gezeigt . Sie könnten potenziell bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden.
Antioxidative Anwendungen: Bestimmte Verbindungen haben antioxidative Eigenschaften gezeigt . Dies deutet auf potenzielle Anwendungen in Industrien hin, in denen Oxidation ein Problem darstellt, wie z. B. Lebensmittelkonservierung und Hautpflege.
Antibiotische Anwendungen: Diese Verbindungen können auch antibiotische Eigenschaften haben , was auf eine potenzielle Verwendung im medizinischen Bereich zur Behandlung bakterieller Infektionen hindeutet.
Antikrebsanwendungen: Einige Verbindungen wurden als krebshemmend befunden . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-chloro-N-methylpyridin-2-amine is the Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in various cancers, PLK4 has been identified as a potential anticancer target .
Mode of Action
It is known that the compound interacts with its target, plk4, inhibiting its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is overexpressed .
Biochemical Pathways
The biochemical pathways affected by 4-chloro-N-methylpyridin-2-amine are primarily related to cell cycle regulation and centriole duplication . By inhibiting PLK4, the compound disrupts these pathways, potentially leading to cell cycle arrest and apoptosis . The downstream effects of this disruption can include reduced tumor growth in cancers where PLK4 is overexpressed .
Pharmacokinetics
It is known that the compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-chloro-N-methylpyridin-2-amine’s action primarily involve the disruption of cell cycle regulation and induction of apoptosis . In particular, the compound’s inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells where PLK4 is overexpressed . This can result in reduced tumor growth .
Eigenschaften
IUPAC Name |
4-chloro-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMQNXMUEQVQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627844 | |
| Record name | 4-Chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
782439-26-3 | |
| Record name | 4-Chloro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















